Bienvenue dans la boutique en ligne BenchChem!

Ralometostat

PRMT5 inhibition MTA-cooperative mechanism binding affinity

Ralometostat (TNG908) is the only MTA-cooperative PRMT5 inhibitor with validated blood-brain barrier penetrance and 15-fold selective cytotoxicity for MTAP-null vs. MTAP-WT cells (Kd = 0.3 nM for PRMT5·MTA complex). Unlike SAM-competitive PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178), Ralometostat leverages synthetic lethality in MTAP-deleted cancers (~50–60% of GBM). Demonstrated in vivo efficacy in LN18 GBM intracranial and LU99 NSCLC xenograft models, including 48% tumor regression. Ideal for glioblastoma, NSCLC, and MPNST preclinical studies. Oral bioavailability and CNS penetration enable translational research in systemic and brain malignancies. Available in research-grade purity for pharmacodynamic and efficacy studies.

Molecular Formula C21H23N5O2S
Molecular Weight 409.5 g/mol
CAS No. 2760481-53-4
Cat. No. B15583435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalometostat
CAS2760481-53-4
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1
InChIKeyNXXBDYHMHHINFC-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ralometostat (TNG908) CAS 2760481-53-4: MTA-Cooperative PRMT5 Inhibitor with Brain Penetrance for MTAP-Deleted Cancer Research


Ralometostat (TNG908) is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that operates via an MTA-cooperative mechanism [1]. Unlike conventional PRMT5 inhibitors that compete with the methyl donor S-adenosylmethionine (SAM), Ralometostat binds selectively to the PRMT5·MTA complex, a conformation that is preferentially stabilized in cancer cells harboring homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene [2]. The compound exhibits potent biochemical binding affinity (Kd = 1.9 nM for apo-PRMT5; Kd = 0.3 nM for the PRMT5·MTA complex) and demonstrates 15-fold selective cytotoxicity in MTAP-null cells relative to isogenic MTAP-wild-type controls [3]. Ralometostat is orally bioavailable and possesses blood-brain barrier (BBB) penetrance, enabling preclinical investigation in both systemic and CNS malignancies . It is currently in Phase I/II clinical evaluation for MTAP-deleted advanced solid tumors [4].

Ralometostat Procurement: Why PRMT5 Inhibitor Substitution Risks Experimental Failure in MTAP-Deleted Models


Substituting Ralometostat (TNG908) with alternative PRMT5 inhibitors such as GSK3326595 (pemrametostat) or JNJ-64619178 (onametostat) is scientifically inappropriate for MTAP-deleted cancer studies due to fundamentally divergent mechanisms of action and consequent selectivity profiles [1]. First-generation PRMT5 inhibitors (e.g., GSK3326595, IC50 = 6.2 nM) act as SAM-competitive or SAM-uncompetitive agents that inhibit PRMT5 indiscriminately in both MTAP-proficient and MTAP-deficient cells, resulting in on-target toxicity in healthy tissues and a narrow therapeutic index . In contrast, Ralometostat leverages an MTA-cooperative binding mechanism: it binds with 6-fold enhanced affinity to the PRMT5·MTA complex (Kd = 0.3 nM) versus apo-PRMT5 (Kd = 1.9 nM), and this differential binding translates into 15-fold selective cytotoxicity for MTAP-null cells over MTAP-wild-type cells [2]. Furthermore, the majority of clinically evaluated PRMT5 inhibitors lack meaningful CNS penetration, whereas Ralometostat has been specifically optimized for blood-brain barrier transit, making it uniquely suitable for glioblastoma and brain metastasis models [3]. Simple in vitro biochemical potency (e.g., JNJ-64619178 IC50 = 0.14 nM) does not predict therapeutic window in MTAP-null disease models; the mechanism of target engagement determines both selectivity and in vivo efficacy .

Ralometostat (TNG908) Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


MTA-Cooperative Binding Affinity: Ralometostat Demonstrates 6-Fold Enhanced Potency for the PRMT5·MTA Complex vs. Apo-PRMT5

Ralometostat exhibits a unique MTA-cooperative binding profile that distinguishes it from first-generation PRMT5 inhibitors. In fluorescence anisotropy (FA) binding assays, Ralometostat binds apo-PRMT5 with a dissociation constant (Kd) of 1.9 nM, and the PRMT5·MTA complex with a Kd of 0.3 nM, representing a 6-fold increase in binding potency in the presence of the endogenous metabolite MTA (5′-methylthioadenosine) [1]. In contrast, GSK3326595 (pemrametostat), a representative SAM-uncompetitive PRMT5 inhibitor, does not exhibit MTA-dependent differential binding; its reported biochemical IC50 of 6.2 nM reflects equivalent inhibition across MTAP-proficient and MTAP-deficient cellular contexts . This mechanistic divergence is the direct basis for Ralometostat's tumor-selective pharmacology [2].

PRMT5 inhibition MTA-cooperative mechanism binding affinity MTAP deletion synthetic lethality

Cellular Selectivity Index: Ralometostat Achieves 15-Fold Selective Killing of MTAP-Null Cells vs. Isogenic Wild-Type Controls

In the HAP1 isogenic cell line model (MTAP-null vs. MTAP-WT), Ralometostat demonstrates a 15-fold selectivity for inhibiting proliferation of MTAP-deleted cells relative to MTAP-wild-type controls . The cellular IC50 for PRMT5 inhibition, measured by symmetric dimethylarginine (SDMA) in-cell western assay, is 9 nM in the MTAP-null context [1]. For comparison, GSK3326595, a SAM-uncompetitive PRMT5 inhibitor, exhibits similar anti-proliferative potency in both MTAP-null and MTAP-WT cells (reported gIC50 values ranging from 0.48 to 1.68 nM in triple-negative breast cancer cell lines) with no MTAP-status-dependent selectivity [2]. JNJ-64619178 (onametostat), with subnanomolar biochemical potency (IC50 = 0.14 nM), also lacks documented MTAP-dependent selectivity and is associated with dose-limiting hematological toxicities in clinical trials due to on-target PRMT5 inhibition in normal tissues [3].

MTAP deletion cancer cell lines selectivity index HAP1 isogenic model PRMT5 synthetic lethality

Blood-Brain Barrier Penetrance: Ralometostat Is Documented as Brain-Penetrant vs. Non-CNS-Optimized PRMT5 Inhibitors

Ralometostat is explicitly characterized as a brain-penetrant PRMT5 inhibitor, with physicochemical properties optimized to support CNS exposure [1]. This attribute is a deliberate design feature to enable investigation in MTAP-deleted glioblastoma and CNS metastases, where ~50-60% of glioblastomas harbor homozygous MTAP deletion [2]. In contrast, GSK3326595 and JNJ-64619178 have not been reported to possess meaningful CNS penetration; their clinical development has focused on systemic malignancies such as solid tumors and hematological cancers [3]. While direct comparative brain-to-plasma ratios across these compounds are not uniformly available in the public domain, Ralometostat's CNS activity is functionally validated by in vivo efficacy in the LN18 MTAP-null glioblastoma intracranial xenograft model [4].

CNS penetration blood-brain barrier glioblastoma brain metastasis pharmacokinetics

In Vivo Antitumor Efficacy: Ralometostat Drives Dose-Dependent Tumor Regression in MTAP-Null NSCLC and GBM Xenograft Models

Ralometostat demonstrates robust, dose-dependent antitumor activity in MTAP-deleted xenograft models . In the LU99 MTAP-null non-small cell lung cancer (NSCLC) cell-derived xenograft (CDX) model, twice-daily (BID) oral administration of Ralometostat at 10, 30, and 60 mg/kg produced dose-dependent tumor growth inhibition, with the 120 mg/kg BID dose achieving 48% tumor regression . In the LN18 MTAP-null glioblastoma xenograft model, Ralometostat at 10, 30, or 60 mg/kg BID drove dose-dependent pharmacodynamic modulation (reduction of SDMA) and antitumor activity [1]. For comparison, GSK3326595 demonstrates tumor growth inhibition in preclinical models but has not been reported to achieve tumor regression at clinically relevant exposures [2]. JNJ-64619178 shows in vivo efficacy but is associated with dose-limiting hematological toxicity in clinical trials due to non-selective PRMT5 inhibition [3].

xenograft model tumor regression non-small cell lung cancer glioblastoma in vivo efficacy

MTA-Cooperative PRMT5 Inhibitors Demonstrate Efficacy in Malignant Peripheral Nerve Sheath Tumor (MPNST) Models

Recent studies demonstrate that MTA-cooperative PRMT5 inhibitors, including Ralometostat (TNG908) and its clinical analog TNG462, exhibit selective efficacy in MTAP-deleted malignant peripheral nerve sheath tumor (MPNST) models [1]. MPNSTs are aggressive sarcomas with limited therapeutic options, and homozygous MTAP deletion occurs in approximately 40-50% of cases due to co-deletion with the adjacent tumor suppressor gene CDKN2A [2]. In preclinical MPNST models, Ralometostat-class MTA-cooperative PRMT5 inhibitors show MTAP-status-dependent growth inhibition, whereas SAM-competitive PRMT5 inhibitors (e.g., GSK3326595) lack this tumor-selectivity [3]. This evidence positions Ralometostat as a mechanistically appropriate tool compound for MPNST research, distinct from non-selective PRMT5 inhibitors .

MPNST malignant peripheral nerve sheath tumor MTAP deletion sarcoma MTA-cooperative

Ralometostat (TNG908) Research Applications: Defined Experimental Scenarios Derived from Quantitative Evidence


Preclinical Evaluation of MTAP-Deleted Glioblastoma: CNS-Penetrant PRMT5 Inhibition

Ralometostat is the appropriate PRMT5 inhibitor for preclinical glioblastoma studies, particularly in MTAP-deleted models (which constitute ~50-60% of GBM cases due to CDKN2A co-deletion). Its documented blood-brain barrier penetrance [1] and demonstrated in vivo efficacy in the LN18 MTAP-null GBM intracranial xenograft model [2] provide direct evidence supporting this application. Researchers should avoid substituting with non-CNS-penetrant PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178), which would yield false-negative results in orthotopic or intracranial efficacy studies regardless of biochemical potency.

MTAP-Deleted Non-Small Cell Lung Cancer (NSCLC) Xenograft and PDX Models

For investigators using MTAP-null NSCLC models (e.g., LU99, HCC1806, or patient-derived xenografts with confirmed MTAP homozygous deletion), Ralometostat provides tumor-selective PRMT5 inhibition with demonstrated dose-dependent antitumor activity and tumor regression capability (48% regression at 120 mg/kg BID in LU99 CDX) . The 15-fold cellular selectivity index for MTAP-null vs. MTAP-WT cells enables cleaner interpretation of target-dependent pharmacology compared to non-selective PRMT5 inhibitors that lack this therapeutic window.

Malignant Peripheral Nerve Sheath Tumor (MPNST) and CDKN2A/MTAP Co-Deleted Sarcoma Research

MPNST models with MTAP deletion represent a mechanistically validated application for Ralometostat based on recent preclinical studies demonstrating selective efficacy of MTA-cooperative PRMT5 inhibitors in this indication [3]. Given the poor prognosis and limited therapeutic options for MPNST, procurement of an MTA-cooperative tool compound is essential for translational studies; SAM-competitive PRMT5 inhibitors lack the requisite tumor-selectivity to model this synthetic lethal interaction.

Pharmacodynamic Studies of Tumor-Selective PRMT5 Inhibition via SDMA Modulation

Ralometostat is suitable for ex vivo and in vivo pharmacodynamic studies measuring symmetric dimethylarginine (SDMA) as a direct biomarker of PRMT5 inhibition. The compound's cellular SDMA IC50 of 9 nM in MTAP-null HAP1 cells [4], combined with its MTA-cooperative binding mechanism (Kd = 0.3 nM for PRMT5·MTA vs. 1.9 nM for apo-PRMT5) [5], enables robust PD modulation in MTAP-deleted models. This application is distinct from using non-selective PRMT5 inhibitors, where SDMA modulation in normal tissues confounds interpretation of tumor-selective target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralometostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.